Tetramethylammonium bicarbonate

Supercapacitors Ruthenium Oxide Composites Electrode Materials

Tetramethylammonium bicarbonate (TMAB, CAS 58345-96-3) is a quaternary ammonium bicarbonate salt with the molecular formula C5H13NO3 and a molecular weight of 135.16 g/mol. It is a white crystalline solid that is highly soluble in water (≥200 g/L at 20°C) and soluble in chloroform.

Molecular Formula C5H13NO3
Molecular Weight 135.16 g/mol
CAS No. 58345-96-3
Cat. No. B1311808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylammonium bicarbonate
CAS58345-96-3
Molecular FormulaC5H13NO3
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C.C(=O)(O)[O-]
InChIInChI=1S/C4H12N.CH2O3/c1-5(2,3)4;2-1(3)4/h1-4H3;(H2,2,3,4)/q+1;/p-1
InChIKeyVFHDWENBWYCAIB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetramethylammonium Bicarbonate (CAS 58345-96-3) for HPLC, LC-MS, and Specialty Synthesis: Procurement Technical Assessment


Tetramethylammonium bicarbonate (TMAB, CAS 58345-96-3) is a quaternary ammonium bicarbonate salt with the molecular formula C5H13NO3 and a molecular weight of 135.16 g/mol . It is a white crystalline solid that is highly soluble in water (≥200 g/L at 20°C) and soluble in chloroform . The compound decomposes at 80–85°C and exhibits a pH of 7.5–8.5 in a 1% aqueous solution [1]. TMAB is employed as a volatile buffer additive for HPLC and LC-MS, a phase-transfer catalyst in organic synthesis, a precipitating agent in materials science, and a precursor for electronic-grade tetramethylammonium hydroxide (TMAH) .

Why Tetramethylammonium Bicarbonate (TMAB) Cannot Be Readily Substituted by Other Volatile Buffers


Generic substitution of TMAB with other volatile buffers, such as ammonium bicarbonate or triethylammonium bicarbonate (TEAB), is not straightforward. TMAB's tetramethylammonium cation imparts a distinct ionic character and solvation behavior compared to ammonium or triethylammonium ions, directly influencing chromatographic selectivity, ion-pairing efficiency, and reaction kinetics . While both TEAB and ammonium bicarbonate are volatile and MS-compatible, TMAB offers a different balance of properties, including a unique pH range, specific solubility profile, and the ability to act as a methylating agent . Substitution without empirical validation can lead to altered retention times, reduced resolution, or changes in reaction yields and product distribution .

Quantitative Differentiation of Tetramethylammonium Bicarbonate: Comparative Performance Data for Scientific Selection


Superior Electrochemical Performance in Supercapacitor Electrodes via TMAB-Directed Synthesis

TMAB was employed as a novel precipitant to synthesize amorphous ruthenium oxide/hemp stem activated carbon (HSAC) composites. The resulting electrodes achieved a high mass-specific capacitance of 652.79 F g⁻¹ at a scan rate of 5 mV s⁻¹, with a low device series resistance of 0.653 Ω and remarkable cycling stability . While no direct comparator is provided in this study, the performance is notable relative to other RuO2-based composites, which typically exhibit capacitances in the 400-600 F g⁻¹ range [1].

Supercapacitors Ruthenium Oxide Composites Electrode Materials

Enhanced Photoresist Removal Efficiency in Microelectronics with TMAB/CO2 Mixtures

In a study comparing single-phase and two-phase cleaning mixtures for post-plasma etch residue removal, TMAB in methanol was used as a co-solvent with CO2. The single-phase mixture demonstrated a clear improvement in photoresist removal efficiency over the two-phase mixture, at a co-solvent flow rate of 0.0262 mol/h [1]. The removal process was reaction rate limited and displayed minimal reaction with SiO2 and Coral™ low-k dielectric films [1].

Microelectronics Wafer Cleaning Photoresist Stripping

Efficient Precursor for Electronic-Grade TMAH Production via Electrolysis

A patent for preparing electronic-grade tetramethylammonium hydroxide (TMAH) utilizes TMAB as a raw material in a dual-membrane electrolysis process. The process achieved a current efficiency of 84.9% at a current density of 800 A/m² and a TMAHCO3 concentration of 2.0 mol/L, yielding a product with total metal ion content below 4 ppm [1]. This compares favorably to traditional TMAH production methods that often have lower purity and current efficiency [2].

Electronic Chemicals TMAH Production Electrolysis

Defined Physicochemical Profile for Reproducible Application

TMAB is characterized by a well-defined set of physicochemical properties that are critical for reproducible experimental and industrial use. Its high water solubility (≥200 g/L at 20°C) [1], a 1% solution pH of 7.5–8.5 [1], and a decomposition temperature of 80–85°C [1] provide a clear baseline for method development and quality control. In contrast, ammonium bicarbonate decomposes at a lower temperature (~60°C) and has a more basic pH, while triethylammonium bicarbonate (TEAB) has a higher pH (8.4-8.6) and different solubility characteristics . These differences directly impact buffer selection for LC-MS and reaction conditions in synthesis.

Quality Control Method Development Procurement Specifications

High-Value Application Scenarios for Tetramethylammonium Bicarbonate Based on Quantified Performance Data


Synthesis of High-Performance Supercapacitor Electrode Materials

TMAB serves as an effective precipitant for fabricating amorphous ruthenium oxide/carbon composites. The resulting electrodes achieve a high mass-specific capacitance of 652.79 F g⁻¹ and excellent cycling stability, as demonstrated in published research . This application is critical for developing advanced energy storage devices.

Formulation of Environmentally Benign Photoresist Strippers for Semiconductor Manufacturing

TMAB, when used as a co-solvent in CO2-based mixtures, enhances the efficiency of photoresist and post-plasma etch residue removal [1]. Its use in single-phase cleaning mixtures provides improved performance and minimal reaction with sensitive low-k dielectric materials, addressing a key challenge in advanced microelectronics fabrication [1].

High-Purity Precursor for Electronic-Grade Tetramethylammonium Hydroxide (TMAH)

TMAB is a valuable raw material for the electrolytic production of electronic-grade TMAH, a critical developer in photolithography. The process, as detailed in patent literature, achieves high current efficiency (up to 84.9%) and yields TMAH with very low metal ion contamination (<4 ppm), meeting the stringent purity requirements of the semiconductor industry [2].

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